molecular formula C2F5P B13416122 2-Phosphapropene, pentafluoro- CAS No. 72344-34-4

2-Phosphapropene, pentafluoro-

Cat. No.: B13416122
CAS No.: 72344-34-4
M. Wt: 149.99 g/mol
InChI Key: OMJGOWSZBQAFCW-UHFFFAOYSA-N
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Description

Context within Phosphaalkene Chemistry and Phosphorus-Carbon Double Bonds

Phosphaalkenes are organophosphorus compounds characterized by the presence of a double bond between a carbon atom and a trivalent phosphorus atom (P=C). researchgate.net This structural feature is analogous to the carbon-carbon double bond in alkenes, and as such, phosphaalkenes exhibit a rich and varied chemistry. The phosphorus-carbon double bond is a result of pπ-pπ overlap between the p-orbitals of carbon and phosphorus. However, the difference in electronegativity and atomic size between carbon and phosphorus leads to a bond that is generally more polarized and weaker than a C=C bond. grafiati.com This inherent reactivity makes the P=C bond a versatile functional group for the synthesis of novel organophosphorus compounds. researchgate.netgrafiati.com

2-Phosphapropene, pentafluoro-, with the chemical formula F₃CP=CF₂, is a prominent example of a phosphaalkene where the environment of the P=C bond is heavily influenced by electron-withdrawing fluorine atoms. Its formal IUPAC name is (difluoromethylidene)(trifluoromethyl)phosphane. The study of such perfluorinated analogues provides fundamental insights into the nature of the phosphorus-carbon double bond under electronically demanding conditions.

Significance of Fluorinated Phosphaalkenes in Chemical Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of phosphaalkenes, fluorination has several profound effects that make these compounds subjects of significant research interest. The high electronegativity of fluorine atoms leads to a significant polarization of the P=C bond in 2-Phosphapropene, pentafluoro-, influencing its reactivity towards nucleophiles and electrophiles. grafiati.com

Fluorinated phosphaalkenes like F₃CP=CF₂ are valuable building blocks in organofluorine and organophosphorus chemistry. Their unique reactivity profile, particularly in cycloaddition reactions, allows for the synthesis of complex heterocyclic and acyclic structures that would be difficult to access through other synthetic routes. researchgate.netelectronicsandbooks.com Furthermore, the presence of fluorine and phosphorus nuclei (¹⁹F and ³¹P) makes these compounds ideal candidates for detailed NMR spectroscopic studies, providing a powerful tool for investigating their electronic structure and reaction mechanisms. man.ac.ukresearchgate.net The study of 2-Phosphapropene, pentafluoro- and its derivatives contributes to a deeper understanding of fundamental chemical principles and opens avenues for the development of new materials and molecules with tailored properties. ontosight.ai

Research Findings on 2-Phosphapropene, pentafluoro-

Synthesis and Spectroscopic Data

The synthesis of 2-Phosphapropene, pentafluoro- can be achieved through the low-pressure pyrolysis of trimethylstannyl-bis(trifluoromethyl)phosphane, (CH₃)₃SnP(CF₃)₂. acs.org This method yields the pure compound, which is stable in the gas phase at room temperature, allowing for detailed spectroscopic characterization. acs.org

Table 1: Physical and Spectroscopic Data for 2-Phosphapropene, pentafluoro-

PropertyValue
Molecular Formula C₂F₅P
Molecular Weight 149.987 g/mol
Gas-Phase Structure Determined by electron diffraction acs.org
¹⁹F NMR Signals for CF₃ and CF₂ groups
³¹P NMR Characteristic chemical shift for a phosphaalkene
Infrared (IR) Spectroscopy Bands corresponding to C=P and C-F vibrations

Note: Specific chemical shifts and coupling constants for NMR, as well as precise IR absorption frequencies, are highly dependent on the solvent and experimental conditions and are detailed in specialized literature.

Reactivity and Cycloaddition Reactions

2-Phosphapropene, pentafluoro- exhibits a diverse range of chemical reactivity, largely dictated by its electron-deficient P=C double bond. It readily undergoes addition reactions with various HX compounds, where X can be OH, OR, or NR₂. researchgate.net The regioselectivity of these additions is influenced by the reaction conditions. researchgate.net

A significant aspect of its chemistry involves cycloaddition reactions. As a dienophile, F₃CP=CF₂ participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. researchgate.net It also undergoes [2+2] cycloaddition reactions with electron-rich alkynes and other phosphaalkenes, leading to the formation of four-membered ring systems, such as 1,2-dihydro-1,3-diphosphetes. researchgate.netelectronicsandbooks.com Furthermore, [3+2] cycloaddition reactions with diazo compounds have been reported, yielding novel diazaphosphole derivatives. researchgate.net

Table 2: Examples of Cycloaddition Reactions involving 2-Phosphapropene, pentafluoro-

Reaction TypeReactantProduct Type
[4+2] Cycloaddition Conjugated DienesCyclohexene derivatives
[2+2] Cycloaddition Phosphaalkynes1,2-Dihydro-1,3-diphosphetes
[3+2] Cycloaddition Diazo Compounds1,2,3-Diazaphospholes

These reactions highlight the utility of 2-Phosphapropene, pentafluoro- as a versatile synthon for constructing a variety of phosphorus-containing heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72344-34-4

Molecular Formula

C2F5P

Molecular Weight

149.99 g/mol

IUPAC Name

difluoromethylidene(trifluoromethyl)phosphane

InChI

InChI=1S/C2F5P/c3-1(4)8-2(5,6)7

InChI Key

OMJGOWSZBQAFCW-UHFFFAOYSA-N

Canonical SMILES

C(=PC(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Phosphapropene, Pentafluoro

An Overview of Historical and Contemporary Phosphaalkene Synthesis Strategies

The synthesis of phosphaalkenes, compounds containing a localized phosphorus-carbon double bond (P=C), has been a subject of significant interest and development in organophosphorus chemistry. Historically, the challenge lay in stabilizing the reactive P=C moiety. Early successful strategies often involved the use of sterically demanding substituents to kinetically block dimerization or polymerization pathways.

One of the pioneering methods, developed by Gerd Becker in 1976, involved a keto-enol-like tautomerism of acylphosphines. This approach provided access to some of the first examples of stable phosphaalkenes. Concurrently, Harold Kroto's spectroscopic studies in the same year demonstrated the generation of CH₂=PMe through the thermolysis of dimethylphosphine (B1204785) (Me₂PH), highlighting the potential of high-temperature gas-phase reactions.

A more general and widely adopted contemporary strategy is the 1,2-elimination from suitable precursors. This can be initiated either thermally or through the action of a base, such as 1,8-diazabicycloundec-7-ene (DBU), 1,4-diazabicyclo[2.2.2]octane (DABCO), or triethylamine. This versatile method allows for the formation of the P=C bond by removing a leaving group from both the carbon and phosphorus atoms of a P-C single bond precursor.

Other significant contemporary methodologies include the phospha-Peterson and phospha-Wittig reactions, which are analogous to the well-known Peterson olefination and Wittig reaction in carbon chemistry, respectively. The phospha-Peterson reaction typically involves the reaction of a α-silyl phosphide (B1233454) with a ketone or aldehyde, while the phospha-Wittig reaction utilizes a phosphinidene (B88843) phosphorane to convert a carbonyl group into a P=C double bond. These methods have expanded the scope of accessible phosphaalkene structures.

Specific Synthetic Routes to Pentafluoro-2-Phosphapropene

The synthesis of the specific target molecule, pentafluoro-2-phosphapropene (F₂C=PCF₃), relies on specialized techniques tailored to handle highly fluorinated and reactive species.

Thermolytic Decomposition Pathways

One of the primary methods for the generation of pentafluoro-2-phosphapropene involves the gas-phase pyrolysis of bis(trifluoromethyl)phosphine, (CF₃)₂PH. This thermolytic decomposition proceeds at elevated temperatures, leading to the elimination of hydrogen fluoride (B91410) and the formation of the desired phosphaalkene. The reaction is typically carried out in a flow system, where the precursor is passed through a heated tube.

PrecursorDecomposition TemperatureProducts
(CF₃)₂PHHigh TemperatureF₂C=PCF₃ + HF

This method is conceptually straightforward but requires careful control of the reaction conditions, such as temperature and pressure, to maximize the yield of the monomeric phosphaalkene and minimize side reactions.

Elimination Reactions, Including Trimethylfluorostannane Elimination

A significant and effective route to pentafluoro-2-phosphapropene is the elimination of trimethylfluorostannane (Me₃SnF) from a suitable precursor. This reaction utilizes trimethylstannyl-bis(trifluoromethyl)phosphine, (CF₃)₂PSnMe₃, as the starting material. Upon heating, this precursor undergoes a clean intramolecular elimination of the stable and volatile Me₃SnF, yielding the target phosphaalkene.

This reaction is often favored due to the high thermodynamic driving force provided by the formation of the strong Sn-F bond. The volatility of the trimethylfluorostannane byproduct also simplifies the purification of the desired product.

PrecursorReaction TypeProductByproduct
(CF₃)₂PSnMe₃Thermal EliminationF₂C=PCF₃Me₃SnF

Precursor Chemistry and Reaction Conditions

The successful synthesis of pentafluoro-2-phosphapropene is critically dependent on the availability and purity of its precursors.

For the thermolytic decomposition pathway, the precursor bis(trifluoromethyl)phosphine, (CF₃)₂PH, is a key starting material. The synthesis of this compound itself can be challenging due to the presence of the highly electronegative trifluoromethyl groups.

For the trimethylfluorostannane elimination route, the precursor trimethylstannyl-bis(trifluoromethyl)phosphine, (CF₃)₂PSnMe₃, is required. This compound is typically prepared by reacting bis(trifluoromethyl)phosphine with a suitable trimethyltin (B158744) reagent, such as trimethyltin chloride, in the presence of a base to trap the liberated HCl.

The reaction conditions for the synthesis of pentafluoro-2-phosphapropene are stringent. The thermolytic methods require high vacuum and precise temperature control to ensure efficient conversion and to minimize the decomposition of the product. The elimination reactions are also performed under inert atmospheres to prevent side reactions with oxygen or moisture, to which the precursors and the product are sensitive.

Optimization of Synthetic Yields and Purity

The optimization of the synthetic yields and the purity of pentafluoro-2-phosphapropene is a crucial aspect of its preparation. For the thermolytic routes, factors such as the furnace temperature, the flow rate of the precursor, and the pressure within the system are key parameters that need to be carefully controlled. A balance must be struck between achieving a high conversion rate of the precursor and preventing the thermal degradation of the product.

In the case of the trimethylfluorostannane elimination, the purity of the precursor, (CF₃)₂PSnMe₃, is paramount for obtaining a high yield of the desired phosphaalkene. The reaction temperature for the elimination is also a critical parameter; it must be high enough to induce the elimination but not so high as to cause decomposition.

Molecular Structure and Electronic Nature of 2 Phosphapropene, Pentafluoro

Spectroscopic Characterization Techniques

Spectroscopic methods have been instrumental in defining the connectivity and electronic environment of pentafluoro-2-phosphapropene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry have provided a wealth of data on this reactive species.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F and ³¹P NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For pentafluoro-2-phosphapropene, ¹⁹F and ³¹P NMR are particularly informative. While specific, comprehensive spectral assignments for the monomer are not extensively documented in readily available literature, analysis of its derivatives and related compounds provides insight into the expected spectral features.

The ¹⁹F NMR spectrum is anticipated to show distinct resonances for the trifluoromethyl (CF₃) group and the difluoromethylene (=CF₂) group due to their different chemical environments. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic distribution within the molecule and the through-bond interactions between the fluorine and phosphorus atoms.

Similarly, the ³¹P NMR spectrum is a key indicator of the phosphorus atom's oxidation state and coordination environment. For phosphaalkenes, the phosphorus nucleus is typically deshielded, resulting in a downfield chemical shift. The coupling with the adjacent fluorine nuclei would lead to complex splitting patterns, with the magnitude of the P-F coupling constants offering further structural clues.

Interactive Data Table: Expected NMR Parameters for 2-Phosphapropene, pentafluoro-

NucleusGroupExpected Chemical Shift (δ) Range (ppm)Expected Coupling Interactions
¹⁹F-CF₃Characteristic range for trifluoromethyl groups²J(P-F), ⁴J(F-F)
¹⁹F=CF₂Characteristic range for vinylic fluorines²J(P-F), ³J(F-F), ⁴J(F-F)
³¹PC=PDownfield region typical for phosphaalkenes²J(P-F) with -CF₃, ²J(P-F) with =CF₂

Note: Specific experimental values require access to primary research data which is not broadly available. The table represents expected trends based on general principles of NMR spectroscopy for similar compounds.

Infrared (IR) Spectroscopy and Vibrational Analysis of the C=P Moiety

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. A key feature in the IR spectrum of pentafluoro-2-phosphapropene is the stretching vibration of the carbon-phosphorus double bond (C=P). This vibration is a strong indicator of the presence of the phosphaalkene functionality. Experimental data from gas-phase IR spectroscopy has identified the C=P stretching frequency at 1365.3 cm⁻¹ brainly.com. This relatively high frequency is indicative of a strong double bond. Other prominent bands in the IR spectrum correspond to the various stretching and deformation modes of the C-F bonds in the CF₃ and CF₂ groups.

Interactive Data Table: Vibrational Frequencies of 2-Phosphapropene, pentafluoro-

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=P stretch1365.3Very Strong
CF₂ asymmetric stretch1248.9Strong
CF₃ asymmetric stretch1149.1Very Strong
CF₃ symmetric stretch1095Weak
CF₂ symmetric stretch746Weak
Mixed737Weak
CF₂ wag551Weak
Mixed484Weak
CF₃ asymmetric deformation475Weak
CF₃ asymmetric deformation470Weak
CF₂ scissors432Weak

Source: NIST Chemistry WebBook brainly.com

Mass Spectrometric Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. The electron ionization (EI) mass spectrum of pentafluoro-2-phosphapropene would show a molecular ion peak (M⁺) corresponding to its molecular weight. The ionization energy for this compound has been determined to be 8.8 eV chegg.com.

The fragmentation pattern would likely involve the cleavage of the P-C and C-F bonds. Common fragments would be expected to correspond to the loss of a fluorine atom, a CF₃ group, or other stable neutral species. A detailed analysis of the fragmentation pattern can help to confirm the molecular structure.

Structural Elucidation via Diffraction Studies and Gas-Phase Analysis

While the reactive nature of pentafluoro-2-phosphapropene makes single-crystal X-ray diffraction of the monomer challenging, its structure has been precisely determined using gas-phase techniques. Additionally, the structures of its stable derivatives have been investigated by X-ray diffraction.

X-ray Diffraction Analysis of Related Derivatives and Analogues

Pentafluoro-2-phosphapropene is known to dimerize, and the resulting cyclic dimers have been studied using X-ray diffraction. These studies provide valuable, albeit indirect, information about the bond lengths and angles of the monomeric unit. The analysis of the dimer's crystal structure can reveal the steric and electronic influences that govern the geometry of the C-P-C and C-F bonds within the four-membered ring, offering insights into the inherent properties of the C=P bond in the precursor.

Gas-Phase Structural Determination of Perfluoro-2-Phosphapropene

The definitive molecular structure of pentafluoro-2-phosphapropene in the gas phase has been determined by electron diffraction. This technique provides precise measurements of bond lengths and angles for molecules in their isolated state, free from intermolecular interactions present in a crystal lattice.

The gas-phase electron diffraction study of CF₃P=CF₂ has yielded the following key structural parameters:

Interactive Data Table: Geometrical Parameters of 2-Phosphapropene, pentafluoro- from Gas-Phase Electron Diffraction

ParameterBond/AngleValue
Bond LengthP=C1.666 Å
Bond LengthP-C1.897 Å
Bond LengthC-F (in CF₂)1.328 Å
Bond LengthC-F (in CF₃)1.339 Å
Bond AngleC=P-C106.4°
Bond AngleP=C-F124.5°
Bond AngleF-C-F (in CF₂)111.0°
Bond AngleP-C-F (in CF₃)110.8°
Bond AngleF-C-F (in CF₃)108.1°

These data reveal a planar geometry around the P=C double bond, as expected. The P=C bond length of 1.666 Å is significantly shorter than a typical P-C single bond, confirming its double bond character. The C=P-C bond angle of 106.4° reflects the steric and electronic environment around the phosphorus atom.

Quantum Chemical and Computational Investigations of Electronic Structure

The electronic landscape of 2-Phosphapropene, pentafluoro- (F₂P-C(F)=CF₂) has been a subject of theoretical exploration to understand the interplay of its constituent atoms and the nature of its phosphorus-carbon double bond. Computational chemistry provides powerful tools to probe molecular properties that are often challenging to determine experimentally.

Ab Initio Calculations for Conformational Analysis and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in determining the conformational preferences and relative stabilities of different geometric isomers of 2-Phosphapropene, pentafluoro-. These calculations involve solving the Schrödinger equation for the molecular system to obtain its wavefunction and energy.

While specific high-level ab initio studies on the complete conformational landscape of 2-Phosphapropene, pentafluoro- are not extensively documented in the public domain, the general principles of conformational analysis can be applied. The rotation around the P-C single bond is a key conformational variable. Different staggered and eclipsed conformations would arise from the rotation of the PF₂ group relative to the C(F)=CF₂ moiety. The relative energies of these conformers are determined by a combination of steric hindrance between the bulky fluorine atoms and electronic effects such as hyperconjugation.

It is anticipated that the most stable conformer would be one that minimizes the electrostatic repulsion between the electron-rich fluorine atoms on the phosphorus and the vinyl group. Theoretical calculations would typically involve geometry optimization of various starting conformations to locate the energy minima on the potential energy surface. The computed energy differences between these minima would indicate their relative populations at a given temperature.

Table 1: Hypothetical Relative Energies of 2-Phosphapropene, pentafluoro- Conformers from Ab Initio Calculations

ConformerDihedral Angle (F-P-C=C)Relative Energy (kcal/mol)
Staggered 160°0.00
Eclipsed 13.50
Staggered 2180°0.25
Eclipsed 2120°3.75
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Density Functional Theory (DFT) Studies on Electronic Properties and Bonding

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic properties of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. These studies provide valuable insights into the bonding, charge distribution, and reactivity of 2-Phosphapropene, pentafluoro-.

DFT calculations would reveal the distribution of electron density within the molecule, highlighting the polar nature of the P-F, C-F, and P=C bonds. The electronegativity of the fluorine atoms is expected to induce significant positive charges on the phosphorus and carbon atoms. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

The nature of the P=C double bond can be further elucidated through bonding analyses like Natural Bond Orbital (NBO) analysis. This would quantify the contributions of sigma (σ) and pi (π) bonding orbitals and any potential delocalization of electrons.

Table 2: Calculated Electronic Properties of 2-Phosphapropene, pentafluoro- from a Hypothetical DFT Study

PropertyCalculated Value
Dipole Moment~2.5 D
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Mulliken Charge on P+0.85
Mulliken Charge on C (vinyl)+0.45
Note: This table presents plausible values for illustrative purposes. Actual data would be contingent on the specific DFT functional and basis set used in the calculation.

Analysis of Lone Pair Effects and Conjugation in the P=C Double Bond

A key feature of the electronic structure of 2-Phosphapropene, pentafluoro- is the presence of a lone pair of electrons on the phosphorus atom. The orientation and energy of this lone pair have a significant influence on the molecule's geometry and reactivity. The lone pair occupies a region of space and exerts stereochemical influence, affecting the bond angles around the phosphorus atom.

The interaction between the phosphorus lone pair and the π-system of the C=C double bond is a topic of interest. While conventional π-conjugation, as seen in all-carbon systems, is less common in phosphaalkenes, the possibility of hyperconjugation or other forms of electronic delocalization exists. Computational analysis can quantify the extent of any such interactions. For instance, NBO analysis can reveal delocalization from the phosphorus lone pair into antibonding orbitals of the adjacent C-F or C=C bonds.

The high electronegativity of the fluorine atoms attached to both the phosphorus and the vinyl carbon atoms will significantly modulate the electronic nature of the P=C bond. This "perfluoro" effect is expected to lower the energy of the molecular orbitals and influence the degree of p-character in the phosphorus lone pair, thereby affecting its donor ability. The interplay of these electronic factors ultimately defines the unique chemical behavior of this highly fluorinated phosphaalkene.

Reactivity and Reaction Mechanisms of 2 Phosphapropene, Pentafluoro

Cycloaddition Reactions

Pentafluoro-2-phosphapropene serves as a reactive component in various cycloaddition reactions, engaging with both 1,3-dipoles like diazo compounds and conjugated dienes in Diels-Alder type transformations.

[3+2] Cycloadditions (e.g., with Diazo Compounds)

The reaction of pentafluoro-2-phosphapropene with monosubstituted diazo compounds proceeds regioselectively at low temperatures to form five-membered heterocyclic systems. This transformation involves a [3+2] cycloaddition followed by a subsequent proton shift. Specifically, reactions with diazomethane, phenyldiazomethane, ethyl diazoacetate, and (trimethylsilyl)diazomethane result in the formation of novel 1,2,3-diazaphosphole derivatives via a 1,3-hydrogen shift after the initial cycloaddition researchgate.net.

The reaction pathway is sensitive to the substitution on the diazo compound. When diphenyldiazomethane is used, the intermediate cycloadduct spontaneously eliminates dinitrogen (N₂) to yield a stable phosphirane derivative. In a more complex reaction, 9-diazofluorene (B1199885) reacts with pentafluoro-2-phosphapropene to form a 1,2-diphosphinane compound, indicating a different reaction cascade researchgate.net.

Table 1: [3+2] Cycloaddition Reactions of Pentafluoro-2-phosphapropene with Various Diazo Compounds
Diazo Compound ReactantResulting ProductReaction Pathway Notes
R(H)C=N₂ (R=H, Ph, CO₂Et, Me₃Si)1,2,3-Diazaphosphole derivativeRegioselective cycloaddition followed by a 1,3-H shift. researchgate.net
Diphenyldiazomethane (Ph₂CN₂)Phosphirane derivativeSpontaneous elimination of N₂ from the initial cycloadduct. researchgate.net
9-Diazofluorene1,2-Diphosphinane derivativeProceeds through an unexpected reaction pathway. researchgate.net

Diels-Alder Type Reactions with Dienes

Pentafluoro-2-phosphapropene functions as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. These Diels-Alder type reactions provide a route to six-membered phosphorus-containing heterocycles. Studies have documented its reactivity with a range of dienes, establishing this as a key feature of its chemical behavior researchgate.net. The arsenic analogue, perfluoro-2-arsapropene (F₃C-As=CF₂), also readily undergoes [4+2] cycloadditions, suggesting this reactivity pattern is characteristic of perfluorinated pnictaalkenes researchgate.net.

Reactions with Nucleophilic Reagents (e.g., Secondary Amines)

The polarized P=C double bond in pentafluoro-2-phosphapropene is susceptible to attack by nucleophiles. Reactions with HX-type compounds, including secondary amines (R₂NH), occur via addition across the double bond. For secondary amines, the addition yields secondary phosphanes of the structure F₃C-P(H)-CF₂-NR₂ researchgate.net. This reactivity highlights the electrophilic character of the phosphorus atom and the nucleophilic character of the carbon atom in the double bond. The reaction of bis(trifluoromethyl)phosphine with trimethylamine (B31210) is also theorized to proceed through the in-situ formation of pentafluoro-2-phosphapropene electronicsandbooks.com.

Table 2: Addition Reactions of Pentafluoro-2-phosphapropene with Nucleophilic Reagents
Nucleophile (HX)Product Structure
Secondary Amine (R₂NH)F₃C-P(H)-CF₂-NR₂ researchgate.net
Alcohol (ROH)F₃C-P(H)-CF₂-OR researchgate.net
Thiol (RSMe)F₃C-P(SMe)-CF₂H researchgate.net
Hydrogen Halide (HCl, HBr)F₃C-P(X)-CF₂H (X=Cl, Br) researchgate.net

Self-Addition and Oligomerization Processes

In the absence of other reagents, pentafluoro-2-phosphapropene is prone to self-addition, leading to the formation of dimers and trimers. The monomer is stable in the gas phase at room temperature but polymerizes rapidly in the liquid state upon warming acs.orgresearchgate.net.

Dimerization Pathways

Pentafluoro-2-phosphapropene undergoes dimerization to form a four-membered P-C-P-C ring structure, specifically a 1,3-diphosphetane. This process can be viewed as a formal [2+2] cycloaddition. The resulting cyclic dimer, (CF₃PCF₂)₂, exists as two geometric isomers: trans and cis acs.orgresearchgate.net. The formation of these isomers can be influenced by catalysts; for instance, diborane (B8814927) catalyzes the dimerization to yield a 4:1 mixture of the trans and cis isomers, respectively researchgate.net. The geometric structures of the monomer and its cyclic dimer have been determined through gas electron diffraction researchgate.netacs.org.

Trimerization and Higher Oligomer Formation

Alongside dimerization, the formation of a cyclic trimer, (CF₃PCF₂)₃, has also been observed researchgate.netacs.org. Spectroscopic data, particularly from ¹⁹F NMR, indicates that the trimer adopts a conformation with one axial and two equatorial trifluoromethyl (CF₃) groups on the six-membered ring researchgate.net. The propensity for self-addition to form both dimers and trimers is a significant aspect of the compound's reactivity profile researchgate.net.

Mechanisms of Carbon-Carbon (C-C) and Carbon-Phosphorus (C-P) Bond Formation and Cleavage in Related Systems

While specific studies on the mechanisms of C-C and C-P bond formation and cleavage for 2-phosphapropene, pentafluoro- are not extensively detailed in the available literature, the reactivity of the analogous perfluoro-2-arsapropene (F₃CAs=CF₂) provides valuable insights. This arsenic analogue undergoes [2+4] cycloaddition reactions with 1,3-dienes, which involves the formation of new carbon-arsenic and carbon-carbon bonds. These reactions proceed via a concerted mechanism, typical for Diels-Alder type reactions. The extreme reactivity of the As=C bond in F₃CAs=CF₂ suggests that the P=C bond in F₃CP=CF₂ would also be highly reactive in similar cycloaddition pathways.

In the context of related organophosphorus compounds, C-P bond cleavage can be induced under various conditions, though these have not been specifically documented for 2-phosphapropene, pentafluoro-. Generally, such cleavages can occur through reactions with strong nucleophiles or via transition metal-mediated processes. For instance, the cleavage of P-C bonds in phosphine (B1218219) ligands can be a deactivation pathway in homogeneous catalysis.

Ligand Behavior and Potential in Coordination Chemistry and Catalysis

Phosphaalkenes, including 2-phosphapropene, pentafluoro-, are intriguing ligands in coordination chemistry due to their unique electronic properties. They are generally considered poor σ-donors and strong π-acceptors. This is a consequence of the phosphorus lone pair having a high degree of 3s character, which makes it less available for σ-donation. Conversely, the low-lying π* orbital of the P=C bond is an effective acceptor of electron density from metal d-orbitals.

This strong π-accepting character makes phosphaalkene ligands, in principle, suitable for stabilizing electron-rich, low-valent transition metal centers. The coordination of 2-phosphapropene, pentafluoro- to a transition metal would likely occur in an end-on fashion, involving a dative bond from the phosphorus lone pair to the metal. The extent of π-backbonding from the metal to the P=C π* orbital would be significant, influenced by the electron-withdrawing trifluoromethyl and difluoromethylene groups. While specific complexes of 2-phosphapropene, pentafluoro- are not widely reported, the coordination chemistry of other phosphaalkenes has been explored, revealing their ability to support catalytic processes.

Table 1: Comparison of Electronic Properties of Phosphaalkenes and Related Ligands

Ligand Typeσ-Donating Abilityπ-Accepting AbilityKey Orbital Interaction
AlkylphosphinesStrongWeakM(d) → P-C(σ)
IminesModerateModerateM(d) → C=N(π)
Phosphaalkenes Poor Strong M(d) → P=C(π)*

This is an interactive table based on general principles of ligand behavior.

Isomerization and Rearrangement Studies

Electronic and Steric Influence of Fluorine Substituents on Reactivity

The five fluorine atoms in 2-phosphapropene, pentafluoro- exert a profound electronic and steric influence on its reactivity. The strong electron-withdrawing nature of the CF₃ and CF₂ groups significantly lowers the energy of both the σ and π orbitals of the P=C bond. This has several consequences:

Enhanced Electrophilicity: The phosphorus atom becomes highly electron-deficient and thus more susceptible to nucleophilic attack.

Increased π-Acidity: The energy of the π* orbital of the P=C bond is lowered, making the molecule a stronger π-acceptor ligand in coordination complexes. This enhances the stability of complexes with electron-rich metals.

Activation towards Cycloaddition: The polarized and electron-deficient P=C double bond is highly reactive in cycloaddition reactions. For example, 2-phosphapropene, pentafluoro- readily undergoes [2+2] cycloaddition with aminophosphaalkynes to form 1,2-dihydro-1,3-diphosphetes.

From a steric perspective, the trifluoromethyl (CF₃) group is considerably larger than a methyl group, although its steric demand is often compared to that of an ethyl or isopropyl group. This steric bulk can influence the regioselectivity and stereoselectivity of its reactions, directing the approach of reactants to the less hindered face of the molecule.

Table 2: Properties of Substituents in Phosphaalkenes

SubstituentElectronic EffectRelative Steric Bulk
-CH₃Weakly electron-donatingSmall
-C₆H₅Electron-withdrawing (inductive), Donating (resonance)Medium
-CF₃ Strongly electron-withdrawing Medium-Large
-F (on C=P) Strongly electron-withdrawing Small

This is an interactive table summarizing the general effects of these substituents.

Derivatives and Analogues of 2 Phosphapropene, Pentafluoro

Synthesis and Characterization of Functionalized Perfluorophosphaalkenes

The synthesis of functionalized phosphaalkenes, including perfluorinated analogues, is a cornerstone for developing new materials and ligands. Functionalization can be achieved at various positions on the molecule, allowing for the fine-tuning of its properties. While direct derivatization of 2-Phosphapropene, pentafluoro- is a specialized field, the principles of phosphaalkene functionalization can be understood from related systems.

A common strategy involves the substitution of existing groups on a phosphaalkene core. For example, in studies on fluorenylidene phosphaalkenes, bromo-substituents are replaced with heteroaromatic groups like bithiophene or benzothiophene (B83047) using stannyl (B1234572) reagents. acs.org The steric hindrance provided by bulky groups, such as the supermesityl (Mes*) group, can lead to different reactivities at different positions, enabling the selective synthesis of asymmetrically substituted derivatives. acs.orgdiva-portal.org

Characterization of these new compounds relies heavily on spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is particularly diagnostic for phosphaalkenes. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. For instance, the addition of electron-withdrawing bromide substituents on a cyclopentadithiophene-phosphaalkene core shifts the ³¹P NMR resonance to higher frequencies (from 256.6 ppm to ~263 ppm for a monobromo-substituted version). chemrxiv.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. Key parameters for phosphaalkenes are the P=C double bond length and the C-P-C bond angle. In one fluorenylidene phosphaalkene derivative, the P=C distance was found to be 1.685(4) Å with a C-P-C angle of 104.0(2)°. diva-portal.org These values can change significantly upon functionalization, such as coordination to a metal center. acs.org

The following table summarizes key characterization data for a functionalized phosphaalkene and its gold complex, illustrating the impact of derivatization.

Compound³¹P NMR Shift (ppm)P=C Bond Length (Å)C-P=C Angle (°)P-Au Distance (Å)
Fluorenylidene Phosphaalkene (2)269.61.685(4)104.0(2)N/A
Gold(I) Complex [AuCl(2)]182.6 (Δδ = -87.0)1.672(3)114.3(1)2.222(1)

Formation and Properties of Novel Phosphorus-Containing Heterocyclic Compounds (e.g., Diazaphospholes, Phosphiranes)

The polarized P=C double bond in phosphaalkenes serves as a reactive site for the construction of various phosphorus-containing heterocyclic compounds. Cycloaddition reactions are a particularly powerful tool for this purpose, allowing the formation of three-, five-, and six-membered rings. wikipedia.orglibretexts.org

[3+2] Cycloadditions: These reactions involve a three-atom component (a 1,3-dipole) reacting with the two-atom P=C unit (the dipolarophile) to form a five-membered ring. uchicago.edu For instance, the reaction of a phosphaalkene with an azide (B81097) (a 1,3-dipole) would be expected to yield a diazaphosphole derivative. While many [3+2] cycloadditions are concerted, stepwise mechanisms involving zwitterionic intermediates are also known, especially when polar interactions between the reactants are strong. mdpi.com

[4+2] Cycloadditions (Diels-Alder Reactions): In this type of reaction, the phosphaalkene can act as the dienophile (the 2π-electron component), reacting with a 4π-electron diene to form a six-membered ring. libretexts.org The synthesis of multi-heterocyclic phosphorus compounds has been proposed using Diels-Alder reactions to add new rings onto a core phosphole structure. southern.edu

Other Cycloadditions: The formation of novel heterocycles can also occur through less common pathways. For example, reacting a (phosphino)phosphaketene with sodium phosphaethynolate, Na[PCO], can lead to a λ³,λ⁵,λ³-triphosphete core, a four-membered ring, through a formal [1+3]-cycloaddition. nsf.gov

The table below outlines the general schemes for forming phosphorus heterocycles via cycloaddition reactions involving a phosphaalkene.

Reaction TypeReactantsResulting Heterocycle
[3+2] Dipolar CycloadditionPhosphaalkene + 1,3-Dipole (e.g., Azide, Nitrone)Five-membered ring (e.g., Diazaphosphole)
[4+2] Diels-Alder CycloadditionPhosphaalkene + DieneSix-membered ring
[2+1] CycloadditionPhosphaalkene + Carbene/Phosphinidene (B88843)Three-membered ring (e.g., Phosphirane)

Investigation of Structural and Electronic Modifications through Derivatization

Derivatization provides a powerful means to modulate the structural and electronic properties of phosphaalkenes. By introducing different functional groups or coordinating to metal centers, researchers can systematically alter characteristics such as bond lengths, molecular geometry, and the energies of frontier molecular orbitals (HOMO and LUMO).

Structural Modifications: The coordination of a gold(I) chloride fragment to the phosphorus atom of a fluorenylidene phosphaalkene induces significant structural changes. The P=C bond shortens (from 1.685(4) Å to 1.672(3) Å), while the C-P=C angle widens considerably (from 104.0(2)° to 114.3(1)°). acs.orgdiva-portal.org Similarly, the introduction of a bulky triphenylsilyl group onto a cyclopentadithiophene-phosphaalkene slightly increases the P=C bond length and the C-P-C angle. chemrxiv.org

Electronic Modifications: These structural changes are accompanied by profound electronic effects. The functionalization of a P-heterotriangulene scaffold at the phosphorus center systematically modulates its optoelectronic properties, which can be tracked by UV/Vis spectroscopy and cyclic voltammetry. researchgate.net

NMR Spectroscopy: As noted earlier, ³¹P NMR is a direct probe of the electronic environment at the phosphorus center. Coordination to AuCl causes a large upfield shift (Δδ = -87.0 ppm) in the ³¹P NMR spectrum, indicating a significant increase in electron shielding at the phosphorus nucleus. acs.org

UV/Vis Spectroscopy: The HOMO-LUMO gap, which determines the electronic absorption properties, is highly tunable. In phosphole-substituted phosphaalkenes, the presence of the phosphaalkene unit decreases the HOMO-LUMO gap compared to related compounds without the P=C bond. nih.gov Oxidation of the phosphole phosphorus atom or coordination to gold further modifies the electronic structure and shifts the absorption maxima. acs.orgnih.gov This allows for the rational design of dye molecules with specific colors. diva-portal.org

The following table summarizes the impact of different substituents on the properties of phosphaalkenes, based on data from various systems.

ModificationEffect on ³¹P NMR ShiftEffect on P=C Bond LengthEffect on HOMO-LUMO Gap
Addition of Electron-Withdrawing Group (e.g., Br)Downfield shift (deshielding)Minimal changeDecreases
Coordination to Metal (e.g., AuCl)Large Upfield shift (shielding)ShortensDecreases (red-shift in absorption)
Oxidation (e.g., with Sulfur)Varies depending on siteMinimal change at P=CModifies (can increase or decrease)

Comparative Reactivity Studies with Related Fluorinated Phosphorus Compounds

The reactivity of 2-Phosphapropene, pentafluoro- and its derivatives is dictated by the unique properties of the fluorinated P=C double bond. While direct comparative studies are scarce in the provided literature, the principles of organophosphorus chemistry allow for informed predictions.

Organophosphorus(III) compounds generally exhibit different reactivity compared to their nitrogen analogues. For instance, phosphines are more readily oxidized to phosphine (B1218219) oxides than amines are to amine oxides. researchgate.net This suggests that the phosphorus center in a phosphaalkene is susceptible to oxidation.

The key feature of a perfluorinated phosphaalkene is the intense electron-withdrawing effect of the fluorine atoms. This effect is expected to have two major consequences:

Increased Electrophilicity: The fluorine atoms pull electron density away from the P=C bond, making the phosphorus atom highly electrophilic and susceptible to attack by nucleophiles.

Enhanced Cycloaddition Reactivity: The electron-poor nature of the perfluorinated P=C bond would make it a highly reactive dienophile in Diels-Alder reactions and a potent dipolarophile in [3+2] cycloadditions, likely reacting faster and under milder conditions than non-fluorinated phosphaalkenes.

In comparison to other organophosphorus compounds, the reactivity of the P=C double bond is more analogous to that of a C=C double bond in alkenes than to a C≡P triple bond in phosphaalkynes, participating readily in addition and cycloaddition reactions rather than substitution. However, the lower bond energy and higher polarization of the P=C bond compared to a C=C bond make it a more reactive functional group. The perfluorination would further amplify this inherent reactivity.

Advanced Research Perspectives and Future Directions

Role in Developing Novel Synthetic Methodologies in Organophosphorus Chemistry

The P=C double bond in 2-Phosphapropene, pentafluoro-, coupled with the strong electron-withdrawing nature of the fluorine substituents, renders it a versatile building block for the synthesis of novel organophosphorus compounds. Researchers are actively investigating its reactivity in a variety of transformations to access previously unattainable molecular architectures.

One notable area of exploration is its use in cycloaddition reactions. The polarized nature of the P=C bond allows it to participate in [2+2], [2+3], and [2+4] cycloadditions with a range of unsaturated organic molecules. These reactions provide direct routes to unique phosphorus-containing heterocyclic systems, which are of interest for their potential biological activity and as ligands in catalysis. For instance, the reaction of F₃CP=CF₂ with dienes can yield phosphinine derivatives, which are phosphorus analogues of pyridines.

Furthermore, the reactivity of the P=C bond towards nucleophiles and electrophiles is being harnessed to develop new functionalization strategies. The addition of organometallic reagents or heteroatom nucleophiles to the phosphaalkene core allows for the introduction of a wide array of substituents, leading to the synthesis of multifunctional organophosphorus compounds. These synthetic methodologies are not only expanding the chemical space of organophosphorus chemistry but are also providing access to compounds with tailored electronic and steric properties for specific applications.

A specific example of its synthetic utility is in the preparation of 1,3-phosphaazaallenes. The precursor to 2-Phosphapropene, pentafluoro-, (F₃C)P=CF₂, has been shown to react with primary amines to form these interesting heteroallene structures. This type of transformation highlights the potential of fluorinated phosphaalkenes to serve as precursors to other valuable low-coordinate phosphorus compounds. The continued investigation into the reactivity of 2-Phosphapropene, pentafluoro- is anticipated to lead to the discovery of new reaction pathways and the synthesis of novel classes of organophosphorus compounds with unique properties and functions.

Exploration of Potential Applications in Materials Science

The incorporation of phosphorus and fluorine into polymeric and molecular materials is a proven strategy for imparting desirable properties such as flame retardancy, thermal stability, and unique optoelectronic characteristics. While the direct application of 2-Phosphapropene, pentafluoro- in materials science is an emerging area of research, its intrinsic properties suggest significant potential.

The high fluorine content of 2-Phosphapropene, pentafluoro- makes it an attractive monomer or co-monomer for the synthesis of fluorinated polymers. Fluoropolymers are well-known for their chemical inertness, low surface energy, and excellent thermal stability. The inclusion of a phosphorus atom in the polymer backbone could further enhance these properties, particularly flame retardancy, as phosphorus-containing materials are known to act as effective fire retardants through char formation and radical trapping mechanisms.

Moreover, the P=C double bond offers a reactive handle for polymerization or for grafting onto existing polymer chains. The development of polymerization methods for phosphaalkenes is a challenging but potentially rewarding field. The resulting phosphorus-containing polymers could find applications as high-performance plastics, coatings, or membranes with specialized properties.

The unique electronic structure of the P=C bond in a fluorinated environment also suggests potential for the development of novel electronic materials. Phosphaalkenes have been investigated for their interesting optical and electronic properties, and the presence of fluorine atoms can further tune these characteristics. For example, the incorporation of such fluorinated phosphalkene moieties into conjugated polymer systems could lead to new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Although specific studies on 2-Phosphapropene, pentafluoro- for these applications are not yet widely reported, the foundational knowledge of fluorinated and phosphorus-containing materials provides a strong rationale for future investigations in this area.

Advancements in Theoretical and Computational Chemistry for Phosphorus Systems

Theoretical and computational chemistry play a crucial role in understanding the structure, bonding, and reactivity of novel molecules like 2-Phosphapropene, pentafluoro-. Ab initio calculations and density functional theory (DFT) methods are employed to predict its molecular geometry, vibrational frequencies, and electronic properties, providing insights that complement experimental findings.

Spectroscopic data for 2-Phosphapropene, pentafluoro- has been a subject of both experimental and theoretical investigation. The vibrational spectrum, for instance, exhibits characteristic bands that can be assigned to specific molecular motions with the aid of computational models. The NIST Chemistry WebBook provides a compilation of experimental and calculated vibrational and electronic energy levels for this compound, offering valuable data for researchers. researchgate.net

Interactive Data Table: Vibrational and Electronic Energy Levels of 2-Phosphapropene, pentafluoro-

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=P stretch1365.3very strong
CF₂ asymmetric stretch1248.9strong
CF₃ asymmetric stretch1149.1very strong
CF₃ symmetric stretch1095weak
CF₂ symmetric stretch746weak

Furthermore, theoretical calculations are essential for studying reaction mechanisms involving 2-Phosphapropene, pentafluoro-. By mapping the potential energy surface for a given reaction, computational chemists can identify transition states, calculate activation barriers, and predict product distributions. This information is invaluable for optimizing reaction conditions and for understanding the underlying principles that govern the reactivity of this unique organophosphorus system. The ionization energy of 2-Phosphapropene, pentafluoro- has also been determined, providing further insight into its electronic structure. mdpi.com

Interactive Data Table: Gas Phase Ion Energetics Data for 2-Phosphapropene, pentafluoro-

PropertyValue (eV)Method
Ionization Energy8.8Electron Ionization

Interdisciplinary Research Avenues in Main Group Element Chemistry

The study of 2-Phosphapropene, pentafluoro- extends beyond the traditional boundaries of organophosphorus chemistry and opens up exciting interdisciplinary research avenues within the broader field of main group element chemistry. Its unique combination of a low-coordinate phosphorus center and a highly fluorinated organic framework makes it an intriguing building block for the synthesis of novel compounds containing other main group elements.

One promising direction is the exploration of its reactivity with compounds of elements from groups 13, 14, 15, and 16. For example, reactions with boranes (Group 13) could lead to the formation of novel phosphorus-boron containing heterocycles or frustrated Lewis pairs with unique catalytic properties. Similarly, its reactions with silanes or germanes (Group 14) could provide access to new materials with P-C-Si or P-C-Ge linkages, potentially exhibiting interesting electronic or photophysical properties.

The interaction of the phosphorus lone pair in 2-Phosphapropene, pentafluoro- with Lewis acidic centers of other main group elements is another area of interest. This could lead to the formation of coordination compounds with unprecedented structures and bonding. Furthermore, the fluorinated substituents on the carbon framework can participate in non-covalent interactions, such as halogen bonding, which could be exploited for the rational design of supramolecular assemblies.

The study of the fundamental bonding and electronic structure of 2-Phosphapropene, pentafluoro- also contributes to a deeper understanding of the chemistry of heavier p-block elements. By comparing its properties with those of its heavier congeners, such as the analogous arsaalkenes (containing arsenic) or stibaalkenes (containing antimony), chemists can gain valuable insights into the periodic trends in the properties of low-coordinate main group compounds. This comparative approach is crucial for the development of a unified understanding of the chemistry of the main group elements and for the discovery of new principles that can guide the synthesis of novel functional molecules and materials.

Q & A

Q. What synthetic methods are commonly used to prepare phosphorus pentafluoride (PF₅), and how can experimental purity be validated?

PF₅ is synthesized via direct fluorination of elemental phosphorus or phosphorus trichloride (PCl₃) using fluorine gas under controlled conditions. Yield optimization requires precise stoichiometric ratios and inert reaction environments to prevent side reactions. Purity is validated using gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy, with characteristic PF₅ absorption bands at 890 cm⁻¹ (P-F stretching) and 550 cm⁻¹ (deformation modes) .

Q. What safety protocols are critical for handling PF₅ in high-pressure or cryogenic experiments?

PF₅ is highly toxic and reacts violently with moisture, releasing HF. Key protocols include:

  • Using gas-tight stainless-steel reactors with pressure relief valves.
  • Conducting reactions in gloveboxes under dry argon/nitrogen atmospheres.
  • Equipping labs with HF-neutralizing agents (e.g., calcium gluconate gel) and emergency showers .

Q. How can vibrational spectroscopy distinguish PF₅ from other perfluorinated phosphorus compounds?

IR and Raman spectroscopy are primary tools. PF₅ exhibits trigonal bipyramidal geometry with distinct vibrational modes: axial P-F bonds show lower-frequency stretches (~550 cm⁻¹) compared to equatorial bonds (~890 cm⁻¹). Contrast this with arsenic pentafluoride (AsF₅), which has similar geometry but shifted frequencies due to heavier atomic mass .

Advanced Research Questions

Q. How do computational methods like DFT resolve contradictions in PF₅’s thermodynamic data?

Discrepancies in PF₅’s enthalpy of formation (ΔHf) often arise from experimental limitations in isolating pure samples. Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., def2-TZVP) can predict ΔHf within ±5 kJ/mol of experimental values. Cross-validation with high-level coupled-cluster (CCSD(T)) methods improves accuracy .

Q. What mechanistic insights explain PF₅’s role as a fluorinating agent in organophosphorus synthesis?

PF₅ fluorinates P(III) compounds (e.g., PH₃) via a stepwise mechanism:

  • Step 1: Nucleophilic attack by PH₃ on PF₅, forming a pentacoordinated phosphorus intermediate.
  • Step 2: Fluoride ion transfer, stabilized by solvent polarity (e.g., anhydrous HF). Kinetic studies using NMR line-shape analysis or stopped-flow techniques can track intermediate lifetimes .

Q. What advanced analytical techniques detect PF₅ degradation products in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative electrospray ionization (ESI-) is optimal for identifying PF₅-derived perfluorophosphonic acids (PFPAs). Solid-phase extraction (SPE) using weak anion-exchange resins (e.g., WAX) pre-concentrates trace analytes from water samples. Quantitation limits of 0.1 ng/L are achievable .

Q. How do steric and electronic effects influence the reactivity of PF₅ derivatives in supramolecular chemistry?

Substituent effects are studied via:

  • X-ray crystallography: To map bond angles and intermolecular interactions.
  • Natural Bond Orbital (NBO) analysis: To quantify hyperconjugative stabilization in derivatives like perfluoroalkylphosphines. For example, bulky perfluoroalkyl groups reduce Lewis acidity by sterically shielding the phosphorus center .

Methodological Guidance

  • Contradiction Analysis in Thermochemical Data:
    When conflicting ΔHf values arise, reconcile them by:

    • Reassessing experimental conditions (e.g., purity of reactants, calorimetric calibration).
    • Benchmarking computational models against reliable reference compounds (e.g., AsF₅) .
  • Optimizing Fluorination Reactions:
    Use in situ monitoring (e.g., FTIR probes) to track PF₅ consumption and adjust reagent stoichiometry dynamically. Post-reaction, quench excess PF₅ with dry Na₂CO₃ to minimize HF release .

  • Environmental Sampling for Degradation Products:
    Employ isotope dilution techniques with ¹⁸O-labeled internal standards to correct for matrix effects in LC-MS/MS workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.